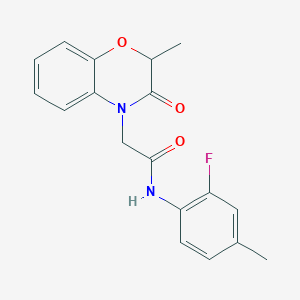
1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that this compound may act by modulating the activity of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative stress. It has also been found to exhibit anti-inflammatory activity, which may help to reduce inflammation in the body. In addition, this compound has been found to exhibit antitumor activity, which may help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its wide range of pharmacological activities. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects, which makes it a valuable tool for studying a range of biological processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of neurological disorders and other diseases.
Métodos De Síntesis
The synthesis of 1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 1-methyl-3-phenylpyrazole-5-carboxylic acid with tetrahydro-2H-pyran-4-methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N-methylmorpholine and 1H-pyrazole-5-carboxamidine to yield the final product.
Aplicaciones Científicas De Investigación
1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20-16(11-15(19-20)14-5-3-2-4-6-14)17(21)18-12-13-7-9-22-10-8-13/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGMRWHQLSRDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)

![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)
![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)
![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)